![molecular formula C8H5BrN2O2 B1531100 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-71-2](/img/structure/B1531100.png)
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 800401-71-2 . It has a molecular weight of 241.04 . The IUPAC name for this compound is 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is1S/C8H5BrN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Antitumor Activity
This compound has been evaluated for its effects on tumor cell migration and invasion abilities, particularly in 4T1 cells, which are a model for triple-negative breast cancer. It was found to significantly reduce these abilities after treatment .
Biological Activity
Pyrrolopyridines, including derivatives like 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, have shown potential in treating diseases of the nervous and immune systems. They also exhibit antidiabetic, antimycobacterial, antiviral activities .
Chemical Properties Research
The compound’s molecular structure and chemical properties have been studied, providing valuable information for further research and development in various fields .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been used as antagonists for crhr1 and/or crhr2 , which are involved in stress response.
Mode of Action
If it acts similarly to related compounds, it may bind to its target receptors (CRHR1 and/or CRHR2) and inhibit their activity .
Biochemical Pathways
If it acts as an antagonist for CRHR1 and/or CRHR2, it could impact the hypothalamic-pituitary-adrenal (HPA) axis and related stress response pathways .
Result of Action
If it acts as an antagonist for CRHR1 and/or CRHR2, it could potentially reduce stress responses at the cellular level .
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWNNQTUZYVQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676543 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
800401-71-2 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=800401-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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